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Compound of Interest

Compound Name:
(1R,2S)-2-Ethynylcyclopropane-1-

carboxylic acid

CAS No.: 1491135-72-8

Cat. No.: B2630675

Get Quote

Focus: The Telescoped Amidation-Dehydration
Sequence & Bicyclic Core Assembly
Abstract
This Application Note details the process chemistry principles required for the scalable

manufacturing of Nirmatrelvir (PF-07321332), the active protease inhibitor in Paxlovid™.[1][2]

[3][4][5] Unlike early medicinal chemistry routes that relied on expensive Burgess reagents and

linear assembly, the commercial process utilizes a convergent strategy featuring T3P

(Propylphosphonic anhydride) for a telescoped amidation-dehydration sequence. This guide

provides actionable protocols for the assembly of the P2 bicyclic core and the critical "End

Game" coupling, emphasizing safety, atom economy, and impurity control in a GMP

environment.

Introduction: The Manufacturing Challenge
Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][3][6] Its

structure comprises three distinct pharmacophores:
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P1: A glutamine surrogate with a nitrile "warhead" (reversible covalent trap).

P2: A rigid (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core.

P3: A tert-leucine cap.

The Scalability Pivot: Early synthesis routes utilized the Burgess reagent for the final

dehydration of the primary amide to the nitrile.[7] This reagent is costly and generates difficult-

to-remove sulfur byproducts. The commercial process (Pfizer Gen 2) shifts to a telescoped

approach where the P2-P3 fragment is coupled to the P1 amino-amide, followed immediately

by dehydration using T3P or TFAA (Trifluoroacetic anhydride), avoiding isolation of the

sensitive intermediate.
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Figure 1: Convergent retrosynthetic strategy separating the molecule into the P2-P3 acid and

the P1 amine.
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Module 1: The P2 Bicyclic Core (Intermediate 6)
Target: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[5]

The P2 core is the stereochemical anchor of Nirmatrelvir. While early routes used classical

resolution, the commercial supply chain relies heavily on enzymatic desymmetrization or

Cobalt-catalyzed cyclopropanation.

Mechanism: Enzymatic Desymmetrization (The Pfizer Route)
This route is superior for green chemistry metrics. It begins with Caronic Anhydride, which is

converted to a meso-imide. An engineered Monoamine Oxidase (MAO-N) enzyme selectively

oxidizes one enantiomer to an imine, which is then hydrolyzed to the desired chiral amino acid.

Protocol: Chemical Synthesis Alternative (Uyeda Cyclopropanation)
For labs without access to proprietary MAO-N enzymes, the Cobalt-catalyzed route is the

robust chemical alternative.

Reagents:

Substrate: N-Boc-2,3-dehydroproline ethyl ester.

Carbene Source: 1,1-Dibromoethane (or similar gem-dihalide).

Catalyst: (PDI)CoBr2 (Pyridine-Diimine Cobalt complex).

Reductant: Zinc dust.

Step-by-Step Workflow:

Catalyst Activation: In a nitrogen-purged reactor, suspend (PDI)CoBr2 (0.02 equiv) and Zinc

dust (2.0 equiv) in acetonitrile. Stir for 30 min to generate the active Co(I) species.

Addition: Add the N-Boc-dehydroproline ester (1.0 equiv).

Cyclopropanation: Slowly dose 1,1-dibromoethane (1.2 equiv) over 4 hours. Maintain

temperature at 25°C. Caution: Exothermic.
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Workup: Quench with dilute HCl. Extract with MTBE.[2][4][8] The product is the ethyl ester of

the P2 core.

Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid P2 intermediate.

Quality Control Point:

Stereochemistry: Check dr (diastereomeric ratio) via chiral HPLC. The Co-catalyst typically

yields >95:5 dr favoring the desired exo-cyclopropane.

Module 2: The "End Game" – Telescoped Amidation &
Dehydration
Target: Coupling P2-P3 acid with P1 amine, followed by nitrile formation.

This is the most critical module. The use of T3P (Propylphosphonic anhydride) allows the

coupling and dehydration to occur in the same reactor, often using the same reagent if pushed,

though TFAA is frequently added for the final "hard" dehydration push.

Comparison of Dehydration Reagents

Reagent Scalability
Atom
Economy

Safety Profile Status

Burgess Reagent Low
Poor (High Mass

Intensity)
Moderate

Obsolete

(MedChem only)

Vilsmeier

(DMF/POCl3)
High Moderate

Low (Thermal

runaway risk)
Legacy

TFAA / Pyridine High Good Moderate Standard

T3P

(Propylphosphon

ic anhydride)

High Excellent
High (No toxic

byproducts)

Preferred

(Green)

Detailed Protocol: The T3P/TFAA Hybrid Process
Materials:
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Fragment A (Acid): P2-P3-OH (N-trifluoroacetyl-L-tert-leucyl-P2-proline).

Fragment B (Amine): P1-Glutamine surrogate (S)-3-amino-2-oxopyrrolidine-1-carboxylic acid

tert-butyl ester (as HCl salt).

Coupling Agent: T3P (50% w/w in EtOAc).

Dehydrating Agent: Trifluoroacetic Anhydride (TFAA).[3]

Base: N-Methylmorpholine (NMM) or DIPEA.

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Experimental Workflow:

Step 1: Amide Coupling

Charge Fragment A (1.0 equiv) and Fragment B (1.05 equiv) into the reactor with EtOAc (10

volumes).

Cool to 0°C. Add T3P (1.5 equiv) followed by NMM (3.0 equiv) dropwise.

Mechanism: T3P activates the carboxylic acid of Fragment A, forming a mixed anhydride that

is attacked by the amine of Fragment B.

Stir at 20°C for 4 hours. Monitor by HPLC for disappearance of Fragment A (<0.5%).

Do not isolate. Proceed directly to Step 2.

Step 2: Dehydration (The Nitrile Formation)[1][7]

Cool the reaction mixture (containing the intermediate amide) to -10°C.

Add TFAA (2.0 equiv) slowly over 1 hour.

Critical Control: Maintain internal temperature < 0°C to prevent epimerization of the chiral

center adjacent to the nitrile.

Stir for 2-3 hours at 0°C.
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Quench: Add water slowly. The reaction is pH sensitive; adjust to pH 7-8 with aqueous

NaHCO3.

Phase Cut: Separate the organic layer.[3] Wash with brine.[3]

Step 3: Crystallization

Swap solvent to MTBE/Heptane.

Seed with authentic Nirmatrelvir crystals (Form I) to induce precipitation.

Filter and dry.[3]

Process Flow Diagram (The T3P Route)
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Figure 2: Telescoped manufacturing workflow avoiding isolation of the primary amide

intermediate.

Advanced Optimization: Continuous Flow Chemistry
For high-throughput manufacturing, the dehydration step is adapted to flow chemistry to

manage the exotherm and improve safety.

Flow Protocol:

Reactor: PFA coil reactor (e.g., Vapourtec or similar).

Stream A: Substrate (Amide intermediate) + Base (Pyridine) in MeCN.

Stream B: TFAA in MeCN.
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Conditions:

Residence Time: 60 seconds.

Temperature: 0°C to 20°C (Flow allows higher T due to better heat transfer).

Mixing: T-mixer.

Advantage: The short residence time minimizes the contact time of the product with the

acidic byproducts, significantly reducing racemizaton (epimerization) risks at the P1

stereocenter.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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